SKLB1002 SKLB1002 SKLB1002 is a VEGFR2 inhibitor (IC50 = 32 nM). It is selective for VEGFR2 over a panel of 16 additional kinases (IC50s = 619->10,000 nM). SKLB1002 inhibits tube formation, migration, and VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs). It induces tumor cell apoptosis, decreases tumor microvessel density, and reduces tumor growth in an SW620 mouse xenograft model when administered at a dose of 50 or 100 mg/kg.
SKLB1002 is a potent vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor that inhibits angiogenesis and tumor growth in vivo.
SKLB1002 is a new potent VEGFR2 inhibitor, which could significantly inhibit HUVEC proliferation, migration, invasion, and tube formation. Western blot analysis was conducted, which indicated that SKLB1002 inhibited VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases including extracellular signal-regulated kinase, focal adhesion kinase, and Src. In vivo zebrafish model experiments showed that SKLB1002 remarkably blocked the formation of intersegmental vessels in zebrafish embryos. SKLB1002 inhibits angiogenesis and may be a potential drug candidate in anticancer therapy.
Brand Name: Vulcanchem
CAS No.: 1225451-84-2
VCID: VC0547990
InChI: InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3
SMILES: CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC
Molecular Formula: C13H12N4O2S2
Molecular Weight: 320.4 g/mol

SKLB1002

CAS No.: 1225451-84-2

Cat. No.: VC0547990

Molecular Formula: C13H12N4O2S2

Molecular Weight: 320.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SKLB1002 - 1225451-84-2

Specification

Description SKLB1002 is a VEGFR2 inhibitor (IC50 = 32 nM). It is selective for VEGFR2 over a panel of 16 additional kinases (IC50s = 619->10,000 nM). SKLB1002 inhibits tube formation, migration, and VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs). It induces tumor cell apoptosis, decreases tumor microvessel density, and reduces tumor growth in an SW620 mouse xenograft model when administered at a dose of 50 or 100 mg/kg.
SKLB1002 is a potent vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor that inhibits angiogenesis and tumor growth in vivo.
SKLB1002 is a new potent VEGFR2 inhibitor, which could significantly inhibit HUVEC proliferation, migration, invasion, and tube formation. Western blot analysis was conducted, which indicated that SKLB1002 inhibited VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases including extracellular signal-regulated kinase, focal adhesion kinase, and Src. In vivo zebrafish model experiments showed that SKLB1002 remarkably blocked the formation of intersegmental vessels in zebrafish embryos. SKLB1002 inhibits angiogenesis and may be a potential drug candidate in anticancer therapy.
CAS No. 1225451-84-2
Molecular Formula C13H12N4O2S2
Molecular Weight 320.4 g/mol
IUPAC Name 2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole
Standard InChI InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3
Standard InChI Key RQVGFDBMONQTBC-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC
Canonical SMILES CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC
Appearance white solid powder

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